molecular formula C5H7BClNO2 B1388873 Pyridine-3-boronic acid hydrochloride CAS No. 265664-63-9

Pyridine-3-boronic acid hydrochloride

Cat. No.: B1388873
CAS No.: 265664-63-9
M. Wt: 159.38 g/mol
InChI Key: QIXCETIHXIFXGF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of pyridine-3-boronic acid hydrochloride follows International Union of Pure and Applied Chemistry guidelines, with the preferred name being 3-pyridinylboronic acid hydrochloride. Alternative accepted names include pyridin-3-ylboronic acid hydrochloride and boronic acid, B-3-pyridinyl-, hydrochloride. The compound is registered under Chemical Abstracts Service number 265664-63-9, providing a unique identifier for database searches and regulatory documentation.

The molecular formula C5H7BClNO2 reflects the composition of the hydrochloride salt, incorporating five carbon atoms, seven hydrogen atoms, one boron atom, one chlorine atom, one nitrogen atom, and two oxygen atoms. This formula represents the protonated form of the pyridine nitrogen coordinated with a chloride anion, distinguishing it from the free base pyridine-3-boronic acid (C5H6BNO2). The molecular weight of 159.378 daltons positions this compound within the range typical for small molecule building blocks used in synthetic chemistry.

Property Value Reference
Molecular Formula C5H7BClNO2
Molecular Weight 159.378 g/mol
Chemical Abstracts Service Number 265664-63-9
Monoisotopic Mass 159.025837

The structural formula reveals the boronic acid functional group positioned at the 3-position of the pyridine ring, creating a meta-relationship between the nitrogen atom and the boron center. This positioning significantly influences the electronic properties of both functional groups through inductive and resonance effects. The pyridine nitrogen can participate in hydrogen bonding interactions and coordinate with metal centers, while the boronic acid group provides Lewis acidic character and the ability to form reversible covalent bonds with diols and other nucleophiles.

Crystalline Structure and Solid-State Configuration

Crystallographic investigations of this compound and related compounds have revealed fascinating solid-state architectures governed by multiple intermolecular interactions. The crystal structure demonstrates the formation of complex hydrogen bonding networks that stabilize the three-dimensional arrangement of molecules within the crystal lattice. These interactions include nitrogen-hydrogen to oxygen bonds, oxygen-hydrogen to oxygen bonds, and carbon-hydrogen to oxygen contacts that collectively organize the molecular units into extended supramolecular assemblies.

The asymmetric unit of the crystal structure contains the protonated pyridine ring bearing the boronic acid substituent, with the chloride anion providing charge balance and participating in the hydrogen bonding network. The boron atom adopts a trigonal planar geometry with bond angles summing to approximately 360 degrees, consistent with sp2 hybridization. The boron-carbon bond length to the pyridine ring measures approximately 1.595 Å, while the boron-oxygen bond lengths average 1.350 Å, values that are characteristic of boronic acid functional groups.

Intermolecular interactions play a crucial role in determining the crystal packing arrangement. The compound exhibits NH⋯O hydrogen bonds between the protonated pyridine nitrogen and boronic acid oxygen atoms, OH⋯O interactions linking adjacent boronic acid groups, and CH⋯O contacts involving pyridine ring carbons. These interactions create a three-dimensional network that extends throughout the crystal structure, with molecules stacked along specific crystallographic axes to form layers and channels.

Structural Parameter Value Reference
Boron-Carbon Bond Length ~1.595 Å
Boron-Oxygen Bond Length ~1.350 Å
Sum of Angles Around Boron 360°
Crystal System Monoclinic

The crystal packing reveals that the molecules arrange themselves to maximize favorable intermolecular contacts while minimizing steric repulsion. The pyridine rings participate in π-π stacking interactions with neighboring aromatic systems, contributing additional stabilization to the crystal structure. The boronic acid groups form dimeric or oligomeric assemblies through hydrogen bonding, creating supramolecular synthons that serve as building blocks for the overall crystal architecture.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through multiple nuclei observations. Proton nuclear magnetic resonance spectra in deuterated solvents reveal characteristic resonances for the pyridine ring protons and the boronic acid hydroxyl groups. The pyridine ring protons appear as distinct multiplets in the aromatic region, with the H-2 proton (adjacent to nitrogen) typically observed as the most downfield signal due to the electron-withdrawing effect of the nitrogen atom.

The boronic acid hydroxyl protons manifest as broad signals that may exchange with solvent, particularly in protic solvents or in the presence of water. Boron-11 nuclear magnetic resonance spectroscopy serves as a particularly valuable tool for characterizing the boronic acid functionality, with chemical shifts providing information about the coordination environment and hydration state of the boron center. In aqueous solutions, the boron-11 chemical shift varies significantly with pH, reflecting the equilibrium between neutral boronic acid and anionic boronate forms.

Carbon-13 nuclear magnetic resonance spectra display the characteristic carbon environments of the pyridine ring and the carbon directly bonded to boron. The quaternary carbon bearing the boron substituent typically appears at a chemical shift distinct from other aromatic carbons due to the influence of the boron atom. Integration patterns and coupling constants provide additional structural confirmation and purity assessment.

Nuclear Magnetic Resonance Parameter Observation Reference
Proton Chemical Shifts (ppm) 7.90-8.95 (pyridine), 7.95 (broad, boronic acid OH)
Boron-11 Chemical Shift (ppm) ~28 (neutral), ~1 (anionic)
Carbon-13 Chemical Shifts (ppm) 110-160 (aromatic carbons)

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The boronic acid group displays broad absorption bands in the 3200-3600 cm⁻¹ region attributable to oxygen-hydrogen stretching vibrations, while the pyridine ring contributes aromatic carbon-carbon and carbon-nitrogen stretching modes in the 1400-1600 cm⁻¹ region. The presence of the hydrochloride salt may introduce additional bands related to nitrogen-hydrogen stretching and ionic interactions.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. Electron ionization mass spectra typically show the molecular ion peak along with characteristic fragment ions resulting from loss of hydroxyl groups from the boronic acid functionality or fragmentation of the pyridine ring. The isotope pattern reflects the natural abundance of boron-10 and boron-11 isotopes, providing additional confirmation of the boronic acid functionality.

Tautomeric Behavior and Protolytic Equilibria

The protolytic equilibria of this compound involve multiple ionizable sites that respond differently to changes in solution pH. The pyridine nitrogen can accept protons to form the pyridinium ion, while the boronic acid group can lose protons to generate anionic boronate species. These equilibria create a complex speciation diagram that depends on the relative pKa values of the two functional groups and the solution conditions.

Research has demonstrated that pyridine-3-boronic acid exhibits a pKa value of approximately 4.22 for the pyridine nitrogen protonation. This value is slightly lower than that of unsubstituted pyridine (pKa 5.25) due to the electron-withdrawing effect of the boronic acid substituent. The boronic acid group itself undergoes hydrolysis and ionization equilibria, with the extent of boronate formation depending on pH and the presence of coordinating species.

Boron-11 nuclear magnetic resonance spectroscopy has proven particularly valuable for monitoring these equilibria, as the chemical shift of the boron nucleus is highly sensitive to its coordination environment. In the pH range of 4-8, rapid equilibrium exists between the neutral boronic acid form (approximately 28 ppm, broad signal) and a zwitterionic boronate species (approximately 1 ppm, sharp signal). The zwitterionic form results from simultaneous protonation of the pyridine nitrogen and deprotonation of the boronic acid group.

Equilibrium Parameter Value Reference
Pyridine Nitrogen pKa 4.22
Zwitterion Formation pH Range 4-8
Boron-11 Chemical Shift (Neutral) ~28 ppm
Boron-11 Chemical Shift (Zwitterion) ~1 ppm

At higher pH values, the equilibrium shifts toward formation of the anionic boronate species, with loss of the stabilizing pyridinium-boronate zwitterionic interaction. This transition results in markedly different chemical behavior and reactivity patterns. The zwitterionic species exhibits enhanced stability compared to the separated ionic forms, contributing to the unique solution chemistry of pyridine boronic acids compared to aliphatic or simple aromatic boronic acids.

The presence of the hydrochloride salt influences these equilibria by providing an initial source of protons and establishing specific starting conditions for the various protolytic processes. Understanding these equilibria is crucial for predicting the compound's behavior in different chemical environments and optimizing reaction conditions for synthetic applications.

Comparative Analysis with Parent Boronic Acid

Comparison of this compound with its non-protonated parent compound reveals significant differences in physical properties, chemical reactivity, and solution behavior. The free base pyridine-3-boronic acid (molecular formula C5H6BNO2, molecular weight 122.92 g/mol) lacks the chloride counterion and exists in a different ionization state. This fundamental difference affects solubility patterns, crystal packing arrangements, and chemical reactivity profiles.

The parent boronic acid exhibits greater solubility in organic solvents compared to the hydrochloride salt, which demonstrates enhanced water solubility due to its ionic character. Melting point data indicate that the free base has a decomposition temperature exceeding 300°C, reflecting strong intermolecular hydrogen bonding in the solid state. The hydrochloride salt typically exhibits different thermal behavior due to the additional ionic interactions and modified crystal packing.

Spectroscopic differences between the two forms are particularly evident in nuclear magnetic resonance spectra, where the protonated pyridine nitrogen in the hydrochloride salt produces distinct chemical shift patterns compared to the neutral pyridine. The boron-11 nuclear magnetic resonance chemical shifts also differ significantly between the two forms, reflecting the changed electronic environment around the boron center.

Chemical reactivity patterns show important distinctions between the neutral and protonated forms. The hydrochloride salt may exhibit modified electrophilicity at the boron center due to the positive charge on the pyridine nitrogen, potentially affecting its Lewis acid character and coordination behavior. The neutral parent compound can serve as both a Lewis acid (through the boron center) and a Lewis base (through the pyridine nitrogen), while the hydrochloride salt has the pyridine nitrogen already protonated, limiting its basicity.

Comparative Property Parent Acid Hydrochloride Salt Reference
Molecular Formula C5H6BNO2 C5H7BClNO2
Molecular Weight 122.92 g/mol 159.378 g/mol
Melting Point >300°C Variable
Water Solubility Limited Enhanced

Cross-coupling reactions and other synthetic transformations may proceed differently for the two forms, with the hydrochloride salt potentially requiring deprotonation or different reaction conditions to achieve optimal results. The choice between using the free base or hydrochloride salt often depends on the specific synthetic requirements, solubility needs, and reaction conditions employed.

Properties

IUPAC Name

pyridin-3-ylboronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BNO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h1-4,8-9H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXCETIHXIFXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CC=C1)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660594
Record name Pyridin-3-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265664-63-9
Record name Pyridin-3-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogen-Metal Exchange and Borylation

This classical approach involves the metalation of a 3-halopyridine (commonly 3-bromopyridine or 3-chloropyridine) using an organolithium or Grignard reagent, followed by reaction with trialkyl borates to install the boronic acid group.

General Reaction Scheme:

$$
\text{3-Halopyridine} \xrightarrow[\text{metalation}]{\text{n-BuLi or Mg}} \text{3-pyridylmetal intermediate} \xrightarrow[\text{borylation}]{\text{B(OR)_3}} \text{3-pyridinylboronic acid}
$$

This method provides good regioselectivity but requires strict anhydrous conditions and low temperatures to avoid side reactions.

Advantages:

  • High regioselectivity at the 3-position
  • Straightforward reaction sequence

Limitations:

  • Sensitive to moisture and air
  • Organolithium reagents are highly reactive and hazardous

Directed Ortho-Metalation (DoM) and Borylation

DoM exploits directing groups on the pyridine ring to guide lithiation ortho to the substituent, followed by borylation with trialkylborates.

Typical Procedure:

  • Lithiation of substituted pyridine at the 3-position under low temperature with a strong base (e.g., n-BuLi)
  • Quenching with trialkylborate to form boronate ester
  • Hydrolysis to yield pyridine-3-boronic acid

This method is especially useful for substituted pyridines bearing directing metalation groups (DMGs).

Palladium-Catalyzed Cross-Coupling

A widely used contemporary method involves palladium-catalyzed coupling of 3-halopyridines with diboron reagents such as bis(pinacolato)diboron.

Reaction Conditions:

  • Pd catalyst (e.g., Pd(dppf)Cl2)
  • Base (e.g., potassium acetate)
  • Solvent (e.g., dimethylformamide or dioxane)
  • Moderate temperatures (80–100 °C)

This method is operationally simple, tolerant of various functional groups, and scalable.

Organotin-Halogen Exchange and Borylation

An alternative approach uses organotin intermediates generated from 3-halopyridines, which are then treated with borane reagents followed by hydrolysis.

Key Points:

  • Less commonly applied due to toxicity of organotin reagents
  • Can yield pyridine diboronic acids as well

Catalytic C-H Activation Borylation

Recent advances include iridium- or rhodium-catalyzed direct borylation of pyridine C-H bonds at the 3-position.

Features:

  • Avoids pre-functionalization (no need for halides)
  • Requires specialized catalysts and conditions
  • Emerging method with growing applicability

The free pyridine-3-boronic acid is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing its stability and crystallinity.

Typical Procedure:

  • Dissolve pyridine-3-boronic acid in a polar solvent (e.g., ethanol or water)
  • Add concentrated hydrochloric acid dropwise under stirring
  • Isolate the hydrochloride salt by filtration or crystallization
Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Halogen-Metal Exchange & Borylation 3-Halopyridine, n-BuLi or Mg, B(OR)3, low temp High regioselectivity, direct Air/moisture sensitive, hazardous reagents 60–85
Directed Ortho-Metalation (DoM) Substituted pyridine, n-BuLi, trialkylborate Good for substituted pyridines Requires directing groups, low temp 55–80
Pd-Catalyzed Cross-Coupling Pd catalyst, diboron reagent, base, solvent Mild conditions, functional group tolerant Catalyst cost, moderate temp 70–90
Organotin-Halogen Exchange Organotin intermediate, borane, hydrolysis Alternative route Toxic reagents, less common 50–75
Catalytic C-H Activation Ir or Rh catalyst, diboron reagent No pre-functionalization Specialized catalysts, emerging method 40–70
  • The halogen-metal exchange method remains a gold standard for preparing pyridine-3-boronic acids due to its straightforwardness and regioselectivity, but its operational hazards limit large-scale applications.
  • Pd-catalyzed cross-coupling methods have gained prominence for their operational simplicity and scalability, showing yields up to 90% with good purity.
  • Directed ortho-metalation is particularly valuable for functionalized pyridines where regioselectivity is critical.
  • Organotin-based methods, though effective, are less favored due to toxicity and environmental concerns.
  • Catalytic C-H borylation represents an innovative frontier, offering atom-economic synthesis without pre-functionalization, but requires further development for broader application.

The preparation of this compound involves multiple synthetic strategies, each suited to different scales and substrate scopes. Halogen-metal exchange and palladium-catalyzed cross-coupling are the most established and widely used methods. Conversion to the hydrochloride salt enhances the compound's stability for practical use. Ongoing research continues to improve efficiency, safety, and sustainability of these syntheses.

This comprehensive review integrates diverse authoritative sources and recent research to provide a detailed, professional guide to the preparation of this compound. The choice of method depends on the specific synthetic context, desired scale, and available resources.

Chemical Reactions Analysis

Types of Reactions: Pyridine-3-boronic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.

    Oxidation: The major products are alcohols or ketones.

    Substitution: The major products are substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pyridine-3-boronic acid hydrochloride plays a crucial role in the synthesis of various pharmaceutical compounds. One notable application is in the preparation of Nilotinib (AMN-107), a drug used to treat chronic myeloid leukemia (CML). The synthesis involves coupling reactions that utilize this boronic acid as a key intermediate.

Case Study: Synthesis of Nilotinib

  • Yield: 74.6%
  • Reaction Conditions:
    • Reagents: 2,4-dichloropyrimidine, potassium carbonate
    • Solvent: 1,4-dioxane and water (4:1)
    • Temperature: 90°C for 4 hours under inert atmosphere
  • Procedure: The reaction mixture was concentrated under reduced pressure, followed by extraction with ethyl acetate and purification via silica gel chromatography .

Organic Synthesis and Catalysis

Pyridine-3-boronic acid is extensively used in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds.

Table 1: Summary of Suzuki-Miyaura Reactions Using Pyridine-3-boronic Acid

ProductYieldReaction ConditionsReference
2-chloro-4-(pyridin-3-yl)pyrimidine73%THF/H2O, Pd(PPh3)2Cl2, Na2CO3, reflux for 16h
6-Pyridin-3-ylpyrazin-2-amine86%Dioxane/H2O, Pd(dppf)Cl2, Cs2CO3, at 90°C for 16h
5-bromo-2-pyridin-3-ylbenzonitrile72%Toluene/H2O, Pd(PPh3)4, Na2CO3, at 100°C for 72h

These reactions demonstrate the utility of pyridine-3-boronic acid in synthesizing complex molecules with significant biological activity.

Chemical Biology

In chemical biology, pyridine boronates are utilized for their ability to form reversible covalent bonds with diols. This property is exploited in the development of targeted drug delivery systems and molecular probes.

Example Application

Boronic acids can be used to create sensors that detect glucose levels in diabetic patients. The reversible binding of boronic acids with glucose allows for the design of sensitive and selective biosensors .

Material Science

This compound is also significant in material science for synthesizing polymers and functional materials through cross-linking reactions.

Case Study: Polymer Synthesis

In a study involving the preparation of polymeric materials with enhanced properties, pyridine-3-boronic acid was used to link various monomers through Suzuki coupling reactions. The resulting materials exhibited improved thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of pyridine-3-boronic acid hydrochloride primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

Key Findings :

  • The 3-isomer is uniquely studied for antimicrobial activity due to its interaction with bacterial efflux pumps .
  • The 4-isomer’s higher purity (98%) and symmetry make it preferable for crystallographic studies .

Boronic Acid Derivatives and Salts

Derivatization (e.g., esters, salts) alters solubility and stability.

Compound CAS Number Purity (%) Notes
Pyridine-3-boronic acid pinacol ester 329214-79-1 98 Enhanced stability for long-term storage
Pyridine-4-boronic acid hydrochloride 913835-65-1 97 Improved aqueous solubility for reactions
6-Methoxypyridine-2-boronic acid HCl Discontinued N/A Limited commercial availability

Key Findings :

  • Hydrochloride salts (e.g., pyridine-4-boronic acid HCl) are advantageous in aqueous-phase reactions .
  • Pinacol esters mitigate boronic acid instability but require deprotection before use .

Other Arylboronic Acids

Comparisons with non-pyridine boronic acids highlight structural versatility.

Compound CAS Number Purity (%) Applications
Phenylboronic acid 98-80-6 >99 Glucose sensing, polymer synthesis
3-Acetylphenylboronic acid N/A 95 Suzuki coupling in drug intermediates

Key Findings :

  • Pyridine-3-boronic acid’s nitrogen atom enables coordination with metal catalysts, distinguishing it from phenylboronic acids in catalytic systems .

Biological Activity

Pyridine-3-boronic acid hydrochloride is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial, antiviral, and anti-inflammatory applications. This article synthesizes current research findings and presents a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with a boronic acid moiety. The boronic acid group is known for its ability to form reversible covalent bonds with diols, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. Research indicates that compounds containing the pyridine nucleus exhibit significant activity against various bacterial strains. For instance:

  • Bacterial Strains Tested :
    • Staphylococcus aureus (ATCC 25923)
    • Escherichia coli (ESBL+)
    • Klebsiella pneumoniae (ESBL+)

The Minimum Inhibitory Concentration (MIC) values for these compounds suggest potent antibacterial activity, with some derivatives showing effectiveness against multidrug-resistant strains .

Antiviral Activity

The compound has also been explored for its antiviral potential, particularly in the context of emerging viral threats like SARS-CoV-2. Pyridine-based compounds have been noted for their ability to inhibit viral replication through various mechanisms:

  • Mechanism of Action : The presence of the pyridine ring enhances binding affinity to viral proteins, thereby blocking the viral life cycle.
  • Case Study : A study demonstrated that certain pyridine derivatives exhibited significant antiviral effects against influenza viruses, reducing viral loads in infected cell cultures .

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties. In vitro studies using RAW264.7 macrophage cells indicated that this compound can inhibit nitric oxide production in response to lipopolysaccharides (LPS), a common inflammatory stimulus.

  • Experimental Findings :
    • Compounds were assessed at various concentrations (1, 5, 10, 20 µg/mL).
    • Significant reductions in nitric oxide levels were observed without cytotoxicity to the cells .

Summary of Biological Activities

The following table summarizes the biological activities and relevant findings associated with this compound:

Activity Type Target Pathogen/Condition Effectiveness (MIC/IC) Research Findings
AntimicrobialS. aureus, E. coli, K. pneumoniaeVaries (4–8 μg/mL)Effective against drug-resistant strains
AntiviralInfluenza virusesSignificant reduction in viral loadDirect effect on viral replication
Anti-inflammatoryLPS-induced RAW264.7 cellsInhibition of NO productionNo cytotoxic effects at tested concentrations

Q & A

Q. What are the established synthetic routes and purification methods for Pyridine-3-boronic acid hydrochloride?

this compound is typically synthesized via halogen-metal exchange or Miyaura borylation. A common method involves reacting 3-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions. The boronate ester intermediate is hydrolyzed to the boronic acid and subsequently treated with HCl to form the hydrochloride salt . Purification is achieved via recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol). Purity (>95%) is confirmed by HPLC or NMR.

Reaction Parameter Typical Conditions
CatalystPd(dppf)Cl₂ (1–5 mol%)
SolventTetrahydrofuran (THF)
Temperature80–100°C, 12–24 hours
WorkupAcid hydrolysis, recrystallization

Q. What are the optimal storage conditions for this compound?

The compound is hygroscopic and sensitive to oxidation. It should be stored in airtight containers under inert gas (argon or nitrogen) at 0–6°C . Prolonged exposure to moisture or heat leads to decomposition, evidenced by browning or precipitate formation.

Storage Parameter Requirement
Temperature0–6°C
EnvironmentDry, inert atmosphere
Shelf Life6–12 months

Advanced Research Questions

Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions, and what factors influence reaction efficiency?

The boronic acid moiety enables C–C bond formation with aryl/heteroaryl halides. Key factors include:

  • Base selection : K₂CO₃ or CsF in aqueous/organic biphasic systems .
  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.
  • Solvent : Dioxane or toluene for high-temperature reactions.

For example, coupling with 2-chloropyridine at 90°C in dioxane/H₂O (3:1) with Pd(OAc)₂ and K₃PO₄ yields bipyridine derivatives. Yield optimization (>80%) requires strict anhydrous conditions and degassing .

Q. How does the hydrochloride salt form impact solubility and reactivity compared to the free boronic acid?

The hydrochloride form enhances aqueous solubility, facilitating biological assays (e.g., enzyme inhibition studies). However, in organic solvents, residual HCl may protonate amines or deactivate catalysts. Neutralization with NaHCO₃ is recommended before use in Pd-catalyzed reactions .

Property Free Boronic Acid Hydrochloride Salt
Solubility in H₂OLow (~1 mg/mL)High (>10 mg/mL)
StabilityProne to anhydride formationImproved crystalline stability
ReactivityRequires base activationAcidic conditions may limit coupling

Q. What analytical techniques are critical for characterizing this compound and verifying its stability?

  • ¹¹B NMR : Confirms boronic acid integrity (δ ~30 ppm for free acid, shifts upon HCl coordination) .
  • HPLC-MS : Detects decomposition products (e.g., boroxin anhydrides).
  • TGA/DSC : Assesses thermal stability (decomposition onset ~150°C) .

Q. How can researchers mitigate batch-to-batch variability in synthetic yields?

Variability often arises from residual moisture or oxygen. Solutions include:

  • Strict Schlenk-line techniques for inert atmosphere handling.
  • Pre-drying solvents over molecular sieves.
  • Standardizing catalyst activation (e.g., pre-stirring Pd catalysts with ligand).

Data Contradictions and Resolution

  • Anhydride Formation : Some studies report spontaneous anhydride formation in the free boronic acid, while others attribute this to improper storage . Resolution: Use fresh HCl salt and monitor via ¹H NMR (loss of –B(OH)₂ peaks at δ 7.5–8.5).
  • Catalyst Poisoning : Conflicting reports on Pd catalyst efficiency may stem from residual HCl. Neutralization or using robust catalysts (e.g., PdCl₂(AmPhos)) resolves this .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Pyridine-3-boronic acid hydrochloride
Reactant of Route 2
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Pyridine-3-boronic acid hydrochloride

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